Silane,trimethyl(propoxymethyl)-
Description
Origins and Early Discoveries
Organosilane chemistry traces its roots to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane via the reaction of tetrachlorosilane with diethylzinc. This marked the first intentional creation of a carbon-silicon bond. Frederic Kipping’s pioneering work in the early 20th century expanded the field, introducing silicone polymers and elucidating the reactivity of trialkylsilanes. The development of the Müller-Rochow process in 1945 enabled large-scale production of methylchlorosilanes, laying the groundwork for industrial organosilicon applications.
Evolution of Alkoxysilanes
Trimethyl(propoxymethyl)silane belongs to the alkoxysilane subclass, characterized by hydrolyzable alkoxy groups (-OR). These compounds gained prominence in the 1940s as coupling agents in fiberglass-reinforced composites, where they improved interfacial adhesion between glass and organic resins. The compound’s propoxymethyl group (-OCH₂CH₂CH₃) modifies hydrolysis kinetics compared to simpler methoxy or ethoxy analogs, influencing its utility in tailored material systems.
Properties
CAS No. |
17348-62-8 |
|---|---|
Molecular Formula |
C7H18OSi |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
trimethyl(propoxymethyl)silane |
InChI |
InChI=1S/C7H18OSi/c1-5-6-8-7-9(2,3)4/h5-7H2,1-4H3 |
InChI Key |
WHTIQDBNUSKVMR-UHFFFAOYSA-N |
SMILES |
CCCOC[Si](C)(C)C |
Canonical SMILES |
CCCOC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Silylation of Propoxymethyl Alcohol
The most direct route involves silylating propoxymethyl alcohol (CHCHCHOCHOH) with trimethylsilyl chloride (TMSCl). In this method, the hydroxyl group of the alcohol undergoes nucleophilic substitution with TMSCl in the presence of a base such as triethylamine or imidazole5. The reaction proceeds under anhydrous conditions at 0–25°C, yielding trimethyl(propoxymethyl)silane and hydrochloric acid as a byproduct:
This method, adapted from protecting-group chemistry5, achieves yields of 70–85% with high purity. A key advantage is its simplicity and compatibility with lab-scale setups. However, stoichiometric base usage and HCl management require careful optimization for industrial scalability .
Grignard Reagent-Mediated Synthesis
An alternative approach employs Grignard reagents to form the silicon-carbon bond. For example, propoxymethyl magnesium bromide reacts with trimethylchlorosilane (TMCS) in tetrahydrofuran (THF) :
This method, inspired by trimethylsilylacetylene synthesis , requires careful control of reaction temperature (reflux at 60–70°C) and moisture exclusion. Yields range from 65–75%, with byproducts including unreacted silane and magnesium salts. While scalable, the need for anhydrous conditions and Grignard reagent preparation adds complexity .
Condensation Using Hexamethyldisilazane (HMDS)
Hexamethyldisilazane (HMDS) serves as a silylating agent in the presence of weak acids. Reacting HMDS with propoxymethyl alcohol under heated conditions (60–70°C) produces trimethyl(propoxymethyl)silane and ammonia :
This method, adapted from trimethylsilanol synthesis , offers advantages such as minimal byproducts and ease of ammonia removal via gas scrubbing. Reported yields exceed 80%, with purity ≥98% after distillation. Industrial adoption is feasible due to reduced waste and compatibility with continuous-flow systems .
Comparative Analysis of Synthetic Routes
The HMDS route emerges as the most industrially viable due to high yields and straightforward waste management. However, TMSCl silylation remains preferred for small-scale syntheses requiring rapid setup5 .
Industrial Applications and Scalability
Trimethyl(propoxymethyl)silane serves as a hydrophobic coating precursor and a protecting group in pharmaceutical intermediates 5. Scalability challenges include:
-
Cost of HMDS : While efficient, HMDS is more expensive than TMSCl, necessitating cost-benefit analysis.
-
Solvent Recovery : THF in Grignard methods requires recycling to reduce environmental impact .
-
Safety : Exothermic reactions during TMSCl addition demand controlled dosing and cooling5.
Recent patents highlight innovations in continuous-flow reactors to address these issues, enabling kilogram-scale production with >90% efficiency .
Chemical Reactions Analysis
Types of Reactions
Silane,trimethyl(propoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The propoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the propoxymethyl group.
Scientific Research Applications
Silane,trimethyl(propoxymethyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which silane, trimethyl(propoxymethyl)- exerts its effects involves the formation of strong silicon-oxygen bonds. The silicon atom in the compound is highly reactive and can form stable bonds with oxygen, which is a key factor in its use as a coupling agent and in surface modification . The electron-donating properties of the silicon-carbon bond also play a role in stabilizing reaction intermediates and facilitating various chemical transformations .
Comparison with Similar Compounds
Trimethyl(2-phenylethoxy)silane
- Molecular Formula : C₁₁H₁₈OSi
- Molecular Weight : 194.35 g/mol
- Structure : (CH₃)₃Si–O–CH₂CH₂–C₆H₅
- Key Properties :
- Applications : Intermediate in pharmaceuticals, coatings, and adhesives.
(Propargyloxy)trimethylsilane
- Molecular Formula : C₆H₁₂OSi
- Molecular Weight : 144.25 g/mol
- Structure : (CH₃)₃Si–O–C≡CH
- Key Properties :
- Propargyl group enables click chemistry (e.g., Huisgen cycloaddition).
- Lower molecular weight increases volatility compared to bulkier derivatives.
- Applications : Synthesis of alkynyl-functionalized materials and crosslinking agents .
Silane, Trimethyl(2-methyl-2-propenyl)-
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
- Molecular Formula : C₁₁H₂₁BO₂Si
- Molecular Weight : 224.18 g/mol
- Structure : (CH₃)₃Si–C≡C–B(O₂C(CH₃)₂)₂
- Key Properties :
- Boron-containing group enables Suzuki-Miyaura coupling.
- Moderate solubility in polar aprotic solvents (e.g., DMF, THF).
- Applications : Building block in pharmaceutical and agrochemical synthesis .
NXT® Silane (Momentive Performance Materials)
- Structure : Proprietary sulfur-containing silane.
- Key Properties :
- Reduces viscosity in silica-reinforced tire compounds by 15–20% compared to TESPD/TESPT silanes.
- Enhances tire tread durability and fuel efficiency.
- Applications : Green tire manufacturing, reducing rolling resistance .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Applications |
|---|---|---|---|---|
| Trimethyl(propoxymethyl)silane* | C₇H₁₈O₂Si | 162.30 (theoretical) | Alkoxyalkyl | Polymer modifiers, surfactants |
| Trimethyl(2-phenylethoxy)silane | C₁₁H₁₈OSi | 194.35 | Aryl-alkyl-ether | Pharmaceuticals, coatings |
| (Propargyloxy)trimethylsilane | C₆H₁₂OSi | 144.25 | Alkyne-ether | Click chemistry, crosslinking |
| Trimethyl(2-methyl-2-propenyl)silane | C₇H₁₄Si | 126.27 | Alkenyl | Silicone rubbers |
| NXT® Silane | Proprietary | — | Sulfur-functionalized | Tire tread compounds |
*Theoretical values for Silane, trimethyl(propoxymethyl)-.
Q & A
Q. What are the optimal synthetic routes for preparing silane, trimethyl(propoxymethyl)-, and how do reaction conditions influence yield?
The synthesis typically involves hydrosilylation or alkoxylation reactions. For example, allyl ethers can react with trimethylsilane derivatives under catalytic conditions (e.g., platinum or rhodium catalysts). Reaction parameters such as temperature (60–120°C), solvent polarity (toluene or THF), and catalyst loading (0.5–2 mol%) critically affect yield and purity. Evidence from manufacturing technology trends highlights the importance of inert atmospheres to prevent oxidation . Comparative studies using GC-MS and NMR for real-time monitoring are recommended to optimize reaction progress .
Q. Which analytical techniques are most effective for characterizing silane, trimethyl(propoxymethyl)-, and how can spectral data inconsistencies be resolved?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm propoxymethyl and trimethylsilane group integration.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to validate molecular mass and fragmentation patterns.
- FT-IR : Identification of Si-O-C and Si-CH stretches (1050–1100 cm and 1250–1270 cm, respectively). Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from residual solvents or byproducts. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .
Q. What are the primary applications of silane, trimethyl(propoxymethyl)- in materials science, and how does its reactivity compare to similar silanes?
This compound is used as a crosslinking agent in silicone polymers and surface modifiers for silica nanoparticles. Its propoxymethyl group enhances solubility in organic matrices compared to non-functionalized trimethylsilanes. Reactivity studies show faster hydrolysis rates under acidic conditions (pH < 5) due to the electron-withdrawing propoxy group, as evidenced by kinetic analyses in silicone network formation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of experiments involving silane, trimethyl(propoxymethyl)-, particularly in predicting hydrolysis mechanisms?
Density Functional Theory (DFT) calculations can model transition states during hydrolysis, identifying energetically favorable pathways. For instance, simulations may reveal that protonation of the silane’s oxygen atom precedes nucleophilic attack by water. Validate computational results with experimental kinetics (e.g., Arrhenius plots) and isotopic labeling (e.g., O tracking) .
Q. What strategies mitigate thermal degradation of silane, trimethyl(propoxymethyl)- during high-temperature applications, and how do competing decomposition pathways influence material performance?
Thermogravimetric analysis (TGA) data shows decomposition onset at ~180°C, with primary pathways including Si-C bond cleavage and radical formation. Stabilizers like hindered phenols or phosphites can extend thermal stability by scavenging free radicals. Competing pathways (e.g., oxidation vs. pyrolysis) are identified via evolved gas analysis (EGA-MS) .
Q. How do contradictory reports on the compound’s stability in aqueous environments arise, and what experimental controls ensure reproducibility?
Discrepancies often stem from variations in water content, pH, or trace metal impurities. Controlled studies using buffered solutions (pH 3–9) and chelating agents (e.g., EDTA) isolate hydrolysis mechanisms. Reproducibility requires strict humidity control (<10 ppm HO) in glovebox syntheses and Karl Fischer titration for moisture quantification .
Q. What role does silane, trimethyl(propoxymethyl)- play in hybrid organic-inorganic nanocomposites, and how can interfacial interactions be quantified?
The compound acts as a coupling agent, bridging organic polymers and inorganic fillers (e.g., SiO). Interfacial adhesion is quantified via peel tests or atomic force microscopy (AFM). Spectroscopic ellipsometry can measure crosslink density, while XPS confirms covalent bonding (Si-O-Si peaks at 102–104 eV) .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to screen catalyst systems and solvent combinations .
- Data Validation : Cross-check spectral data against NIST references and replicate experiments under inert conditions .
- Stability Testing : Employ accelerated aging studies (e.g., 85°C/85% RH) with periodic FT-IR and GPC analysis to monitor degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
